1H-pyrazolo[4,3-b]pyridin-7-amine
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Overview
Description
1H-Pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods yield the desired pyrazolopyridine derivatives with varying efficiencies.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetic acid or dioxane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridin-7-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
1H-Pyrazolo[3,4-c]pyridines: These compounds also have a similar structure but differ in the fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, forming a pyrimidine ring.
The uniqueness of this compound lies in its specific fusion pattern and the position of the nitrogen atoms, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex heterocyclic compounds, the study of enzyme inhibition, and the development of new drugs and materials.
Properties
Molecular Formula |
C6H6N4 |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H2,7,8)(H,9,10) |
InChI Key |
RHATZLYCONYHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NNC2=C1N |
Origin of Product |
United States |
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